molecular formula C10H7BrFNO2 B1414195 Ethyl 4-bromo-3-cyano-2-fluorobenzoate CAS No. 1807076-79-4

Ethyl 4-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1414195
CAS No.: 1807076-79-4
M. Wt: 272.07 g/mol
InChI Key: XLYYJSZJFLAELK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-bromo-3-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-3-cyano-2-fluoroaniline.

    Hydrolysis: Formation of 4-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-fluorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-fluorobenzoate
  • Ethyl 3-bromo-4-fluorobenzoate
  • Ethyl 4-bromo-2-cyano-3-fluorobenzoate

Uniqueness

Ethyl 4-bromo-3-cyano-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The combination of bromine, cyano, and fluorine groups provides a distinct set of properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYYJSZJFLAELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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